molecular formula C22H18N2O5 B2497319 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1,3-benzodioxole-5-carboxamide CAS No. 946265-76-5

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1,3-benzodioxole-5-carboxamide

Numéro de catalogue B2497319
Numéro CAS: 946265-76-5
Poids moléculaire: 390.395
Clé InChI: LJAHPFGFFVRMEO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step procedures starting from commercially available reagents. For example, a derivative, 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized using a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol through a sequence of Povarov cycloaddition reaction/N-furoylation processes (Bonilla-Castañeda et al., 2022).

Applications De Recherche Scientifique

Disposition and Metabolism

Compounds similar to N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1,3-benzodioxole-5-carboxamide have been studied for their disposition and metabolism in the human body. A study on the disposition and metabolism of [14C]SB-649868, a novel orexin 1 and 2 receptor antagonist, highlights the comprehensive metabolic profiling in humans. The study demonstrated that the drug undergoes extensive metabolism with principal elimination via feces, and identified metabolites resulted from oxidation and subsequent rearrangement processes (Renzulli et al., 2011).

Pharmacokinetics and Efficacy

The pharmacokinetics and efficacy of related compounds are crucial in understanding their potential therapeutic applications. For instance, Ecteinascidin 743, a cytotoxic tetrahydroisoquinoline alkaloid, binds covalently to DNA in the minor groove, demonstrating significant implications in cancer therapy. Its pharmacokinetic behavior suggests a biexponential disposition and highlights its potential as an anticancer drug (Ryan et al., 2001).

Mechanisms of Action

The mechanisms of action of compounds like N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1,3-benzodioxole-5-carboxamide often involve interactions with cellular receptors or DNA. Pramipexole, acting as a dopamine D3 receptor-preferring agonist, exemplifies the therapeutic relevance of such interactions in treating neurological disorders, underscoring the importance of selective receptor affinity and stimulation in drug development (Piercey et al., 1996).

Bioavailability and Metabolite Activity

The bioavailability and activity of metabolites derived from complex compounds are essential for their scientific applications. A study on artichoke leaf extracts, containing caffeoylquinic acids and flavonoids, explored their absorption, metabolism, and disposition in humans. It revealed that genuine extract constituents are metabolized into various compounds such as caffeic acid and its derivatives, which may contribute to the extracts' pharmacological effects (Wittemer et al., 2005).

Antimalarial Activity

WR 238605, an 8-aminoquinoline drug, has been developed for the radical cure of Plasmodium vivax malaria. Its safety, efficacy, and pharmacokinetics were evaluated, demonstrating its potential as a prophylactic and treatment option for malaria, highlighting the significance of chemical compounds in addressing global health issues (Walsh et al., 1999).

Mécanisme D'action

The biological activity of this compound would depend on its interactions with biological targets. Unfortunately, without more specific information, it’s difficult to predict its mechanism of action .

Propriétés

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c25-21(15-6-8-18-20(11-15)29-13-28-18)23-16-7-5-14-3-1-9-24(17(14)12-16)22(26)19-4-2-10-27-19/h2,4-8,10-12H,1,3,9,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAHPFGFFVRMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.